

# High-Temperature Phases of the Zirconium-Hydrogen System

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## Compound of Interest

Compound Name: Zirconium hydride

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The zirconium-hydrogen (Zr-H) system is characterized by several distinct phases, the stability of which depends on temperature and hydrogen concentration. Understanding this phase diagram is crucial for interpreting the thermodynamic properties of **zirconium hydride** at high temperatures.

The primary phases of interest at high temperatures are:

- $\alpha$ -Zr(H): A solid solution of hydrogen in the hexagonal close-packed (hcp)  $\alpha$ -zirconium.
- $\beta$ -Zr(H): A solid solution of hydrogen in the body-centered cubic (bcc) high-temperature  $\beta$ -zirconium. Hydrogen is a strong  $\beta$ -stabilizer, decreasing the  $\alpha \rightarrow \beta$  transition temperature from 863 °C for pure zirconium to approximately 547 °C.[1]
- $\delta$ -ZrH<sub>2- $\gamma$</sub> : A non-stoichiometric dihydride with a face-centered cubic (fcc) zirconium sublattice.
- $\epsilon$ -ZrH<sub>2-x</sub>: A body-centered tetragonal (bct) dihydride, which forms from the  $\delta$ -phase.[1]

A eutectoid reaction occurs at approximately 547 °C (820 K), where the  $\beta$ -phase is in equilibrium with the  $\alpha$ -Zr(H) and  $\delta$ -ZrH<sub>2- $\gamma$</sub>  phases.[1][2] The specific phase or combination of phases present will dictate the thermodynamic properties of the material at a given temperature and composition.

## Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic properties of the Zr-H system at high temperatures. The data is primarily derived from extensive studies on the enthalpy and equilibrium hydrogen pressures of various **zirconium hydride** compositions.[2][3][4]

## Enthalpy and Heat Capacity

The relative heat content (enthalpy) of zirconium and several **zirconium hydrides** has been precisely measured at high temperatures.[5] From these measurements, thermodynamically consistent equations for enthalpy and heat capacity have been derived for different phases and compositions.[2][3][4]

Table 1: Enthalpy ( $H^\circ - H^\circ_{298.15}$ ) and Heat Capacity ( $C_p$ ) of  $ZrH_x$  at High Temperatures[2][3][4]

Composition (H/Zr)	Temperature (K)	Enthalpy (cal/mol)	Heat Capacity (cal/mol·K)	Phase(s)
0 (Pure Zr)	298.15 - 1136	$5.61T + 1.29 \times 10^{-3}T^2 - 1762$	$5.61 + 2.58 \times 10^{-3}T$	$\alpha$
0 (Pure Zr)	1136 - 1200	$7.50T - 960$	7.50	$\beta$
0.25	298.15 - 820	$6.73T + 3.19 \times 10^{-3}T^2 - 2276$	$6.73 + 6.38 \times 10^{-3}T$	$\alpha$
0.50	298.15 - 820	$7.84T + 5.09 \times 10^{-3}T^2 - 2789$	$7.84 + 10.18 \times 10^{-3}T$	$\alpha$
0.57	298.15 - 820	$8.26T + 5.76 \times 10^{-3}T^2 - 3012$	$8.26 + 11.52 \times 10^{-3}T$	$\alpha$
0.75	820 - 1050	$14.50T - 2150$	14.50	$\beta$
1.00	820 - 1120	$15.00T - 2150$	15.00	$\beta$
1.25	820 - 1170	$15.50T - 2150$	15.50	$\beta$

Note: Enthalpy values are relative to 298.15 K. 1 cal = 4.184 J.

## Entropy and Gibbs Free Energy

Standard entropy ( $S^\circ$ ) and the Gibbs free energy function  $-(G^\circ - H^\circ_{298.15})/T$  have been derived from the enthalpy and heat capacity data.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Standard Entropy ( $S^\circ$ ) and Gibbs Free Energy Function of  $ZrH_x$  at High Temperatures[\[2\]](#)[\[3\]](#)[\[4\]](#)

Composition (H/Zr)	Temperature (K)	Standard Entropy, $S^\circ$ (cal/mol·K)	Gibbs Free Energy Function, $-(G^\circ - H^\circ_{298.15})/T$ (cal/mol·K)
0 (Pure Zr)	400	11.00	9.38
	800	15.69	
	1200	19.16	
0.50	400	12.82	10.29
	800	19.34	
	1200	24.38	
1.00	400	14.20	11.00
	800	22.50	
	1200	28.70	
1.25	400	14.90	11.40
	800	23.90	
	1200	30.50	

## Thermal Conductivity and Diffusivity

The thermal transport properties of **zirconium hydride** are critical for its application as a neutron moderator in nuclear reactors.[\[6\]](#) The thermal diffusivity of  $\epsilon$ -phase  $ZrH_x$  has been

measured, and the thermal conductivity has been estimated from this data.[6]

Table 3: Thermal Diffusivity and Conductivity of  $\epsilon$ -phase  $\text{ZrH}_x$ [6]

Composition (H/Zr)	Temperature (K)	Thermal Diffusivity ( $\times 10^{-6} \text{ m}^2/\text{s}$ )	Estimated Thermal Conductivity ( $\text{W/m}\cdot\text{K}$ )
1.69	300	6.5	16.0
600	5.0	15.5	
1.83	300	7.5	18.5
600	5.8	17.8	
2.00	300	8.5	21.0
600	6.5	20.0	

The data indicates that for the  $\epsilon$ -phase, thermal diffusivity decreases with increasing temperature but increases with higher hydrogen concentration.[6]

## Experimental Protocols

The determination of thermodynamic properties at high temperatures requires specialized experimental techniques. The following sections detail the methodologies cited for obtaining the data presented above.

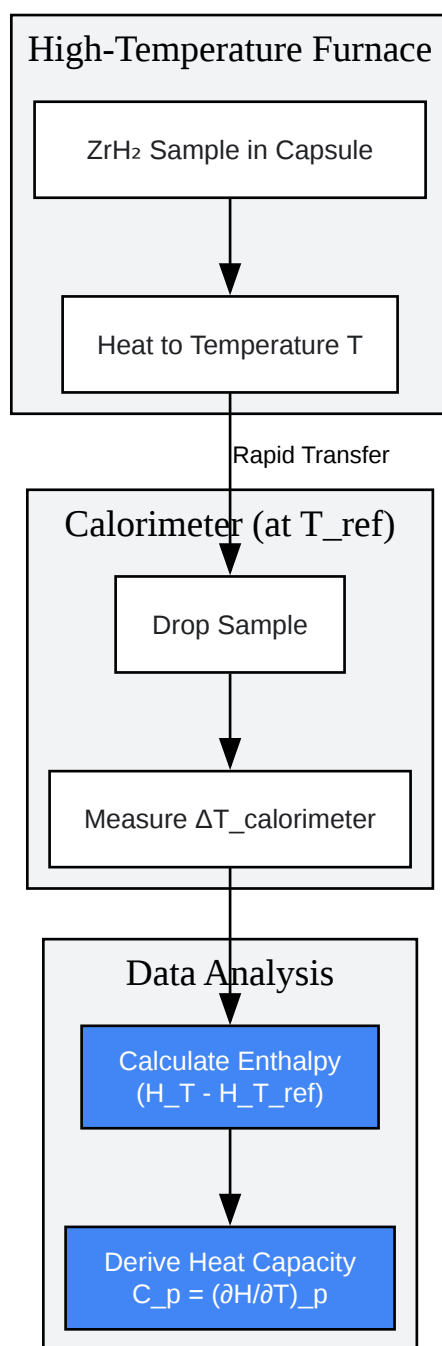
### Heat Content Measurement (Drop Calorimetry)

The enthalpy and heat capacity data for the Zr-H system were primarily determined using a high-temperature drop calorimeter.[5]

Methodology:

- **Sample Encapsulation:** A sample of  $\text{ZrH}_x$  with a known composition is sealed in an inert container (e.g., platinum-rhodium alloy) to prevent reaction with the atmosphere or loss of hydrogen at high temperatures.

- **Furnace Heating:** The encapsulated sample is heated to a precise, uniform high temperature (T) in a furnace.
- **Calorimeter Drop:** The sample is then rapidly dropped from the furnace into a calorimeter held at a reference temperature (typically 298.15 K or 273.15 K).
- **Temperature Rise Measurement:** The heat released by the cooling sample raises the temperature of the calorimeter. This temperature rise is measured with high precision.
- **Enthalpy Calculation:** The heat content (enthalpy difference,  $H_t - H_{298.15}$ ) is calculated by multiplying the temperature rise of the calorimeter by its known heat capacity.
- **Heat Capacity Derivation:** By measuring the enthalpy at various temperatures, the heat capacity at constant pressure ( $C_p$ ) can be determined from the slope of the enthalpy vs. temperature curve ( $C_p = (\partial H / \partial T)_p$ ).



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**Caption:** Workflow for Drop Calorimetry Experiment.

## Laser-Flash Method for Thermal Diffusivity

The thermal diffusivity of ZrH<sub>x</sub> was measured using the laser-flash method.[6] This is a widely used technique for measuring the thermal transport properties of solid materials at high

temperatures.

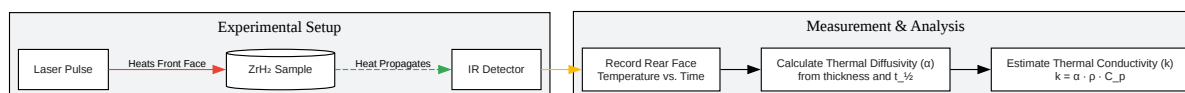
#### Methodology:

- **Sample Preparation:** A small, disc-shaped sample of  $\text{ZrH}_x$  is prepared with a known thickness. The surfaces are often coated with a layer of graphite to enhance energy absorption and emission.
- **Laser Pulse:** The front face of the sample is subjected to a short, high-intensity energy pulse from a laser. This pulse provides a defined amount of heat to the surface.
- **Temperature Detection:** An infrared (IR) detector is focused on the rear face of the sample to monitor its temperature change over time.
- **Time-Temperature Profile:** The detector records the temperature rise on the rear face as the heat pulse propagates through the sample.
- **Diffusivity Calculation:** The thermal diffusivity ( $\alpha$ ) is calculated from the sample thickness ( $L$ ) and the time it takes for the rear face to reach a certain percentage (typically 50%) of its maximum temperature rise ( $t_{1/2}$ ). The relationship is given by:

$$\alpha = 0.1388 * L^2 / t_{1/2}$$

- **Thermal Conductivity Estimation:** The thermal conductivity ( $k$ ) can then be estimated using the measured thermal diffusivity ( $\alpha$ ), the material's density ( $\rho$ ), and its specific heat capacity ( $C_p$ ) using the formula:

$$k = \alpha * \rho * C_p$$



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**Caption:** Experimental Workflow for the Laser-Flash Method.

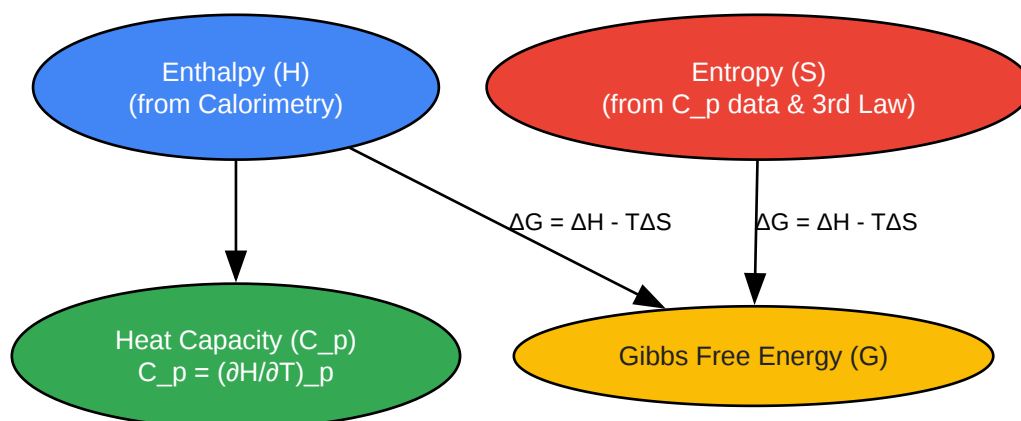
## Interrelation of Thermodynamic Properties

The fundamental thermodynamic properties are intrinsically linked. Gibbs free energy (G), which determines the spontaneity of a process, is defined by the enthalpy (H) and entropy (S) of the system at a given temperature (T).

The key relationship is:  $G = H - TS$

For changes at a constant temperature, this becomes:  $\Delta G = \Delta H - T\Delta S$

This relationship is fundamental to deriving a complete and consistent set of thermodynamic functions from a limited set of experimental data, such as enthalpy and equilibrium pressure measurements.[2][3][4]



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